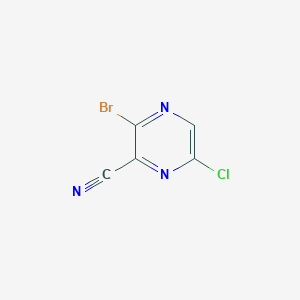
3-Bromo-6-chloropyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HBrClN3 and a molecular weight of 218.44 g/mol . It is a pyrazine derivative, characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyrazine ring. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloropyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of pyrazine-2-carbonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while reduction can produce amines .
Scientific Research Applications
3-Bromo-6-chloropyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-chloropyrazine-2-carbonitrile: A closely related compound with similar chemical properties and applications.
3-Bromo-6-chloropyridine-2-carbonitrile: Another similar compound with a pyridine ring instead of a pyrazine ring.
Methyl 3-bromo-6-chloropyrazine-2-carboxylate: A derivative with a carboxylate group instead of a nitrile group.
Uniqueness
3-Bromo-6-chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5HBrClN3 |
|---|---|
Molecular Weight |
218.44 g/mol |
IUPAC Name |
3-bromo-6-chloropyrazine-2-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |
InChI Key |
MAVXRLPKVRBHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)









